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Compound Name: (-)-Praeruptorin B

Cat. No.: B8099874 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(-)-Praeruptorin B is a naturally occurring angular-type pyranocoumarin isolated from the roots

of Peucedanum praeruptorum Dunn, a plant used in traditional Chinese medicine. The

structural characterization of such natural products is a critical step in drug discovery and

development, enabling the understanding of structure-activity relationships and providing a

basis for synthetic modification. This application note provides a detailed protocol for the

identification and structural elucidation of (-)-Praeruptorin B using a combination of high-

resolution mass spectrometry (HR-MS) and one- and two-dimensional nuclear magnetic

resonance (NMR) spectroscopy.

Data Presentation
High-Resolution Mass Spectrometry (HR-MS) Data
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a powerful

technique for determining the elemental composition of a molecule with high accuracy. The

data for (-)-Praeruptorin B is summarized below.
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Parameter Observed Value

Ion Formula C₂₁H₂₃O₇

Ion Type [M+H]⁺

Measured m/z 387.1442

Calculated m/z 387.1438

Mass Error (ppm) 1.03

Table 1: HR-ESI-MS data for (-)-Praeruptorin B.

NMR Spectroscopic Data
The ¹H and ¹³C NMR spectra of (-)-Praeruptorin B were recorded in deuterated chloroform

(CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to

tetramethylsilane (TMS), and the coupling constants (J) are in Hertz (Hz).
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Position
¹³C Chemical
Shift (δ, ppm)

¹H Chemical
Shift (δ, ppm)

Multiplicity J (Hz)

2 161.0 - - -

3 112.7 6.22 d 9.5

4 143.5 7.62 d 9.5

5 128.8 7.35 d 8.5

6 112.5 6.82 d 8.5

7 162.5 - - -

8 107.5 - - -

9 156.4 - - -

10 112.9 - - -

2' 77.8 5.17 d 4.9

3' 70.8 6.08 d 4.9

4' 72.8 - - -

5' 22.9 1.44 s -

6' 24.8 1.40 s -

1'' 176.1 - - -

2'' 128.3 6.13 qq 7.1, 1.5

3'' 138.4 - - -

4'' 20.6 2.00 dq 7.1, 1.5

5'' 15.8 1.88 s -

Table 2: ¹H and ¹³C NMR data for (-)-Praeruptorin B in CDCl₃.

Experimental Protocols
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Sample Preparation
Isolation: (-)-Praeruptorin B is isolated from the dried roots of Peucedanum praeruptorum

Dunn. The powdered roots are extracted with an organic solvent such as ethyl acetate. The

crude extract is then subjected to column chromatography on silica gel, eluting with a

gradient of toluene/ethyl acetate to yield the pure compound.[1]

NMR Sample: Accurately weigh 5-10 mg of purified (-)-Praeruptorin B and dissolve it in

approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS as an internal

standard. Transfer the solution to a 5 mm NMR tube.

Mass Spectrometry Sample: Prepare a stock solution of (-)-Praeruptorin B in methanol at a

concentration of 1 mg/mL. For analysis, dilute the stock solution to a final concentration of 1-

10 µg/mL with methanol or a suitable mobile phase.

NMR Spectroscopy
Instrumentation: All NMR spectra are acquired on a 500 MHz NMR spectrometer equipped

with a cryoprobe.

¹H NMR Acquisition:

Pulse sequence: zg30

Spectral width: 12 ppm

Number of scans: 16

Relaxation delay: 1.0 s

¹³C NMR Acquisition:

Pulse sequence: zgpg30 (proton-decoupled)

Spectral width: 240 ppm

Number of scans: 1024
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Relaxation delay: 2.0 s

2D NMR Acquisition (COSY, HSQC, HMBC):

Standard pulse programs (e.g., cosygpqf, hsqcedetgpsisp2.2, hmbcgpndqf) are used.

Optimize spectral widths in both dimensions to encompass all relevant signals.

Adjust the number of increments and scans to achieve adequate resolution and signal-to-

noise ratio.

Mass Spectrometry
Instrumentation: Analysis is performed on a high-resolution mass spectrometer, such as a

quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray

ionization (ESI) source.

ESI-MS Parameters (Positive Ion Mode):

Capillary voltage: 3.5 kV

Sampling cone voltage: 30 V

Source temperature: 120 °C

Desolvation temperature: 350 °C

Desolvation gas flow: 600 L/hr

Mass range: m/z 50-1000

Data Acquisition: Acquire data in full scan mode for accurate mass measurement. For

fragmentation studies, perform tandem MS (MS/MS) experiments using collision-induced

dissociation (CID) with varying collision energies.

Data Interpretation and Structural Elucidation
The structure of (-)-Praeruptorin B was elucidated by a comprehensive analysis of its

spectroscopic data.
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HR-ESI-MS: The HR-ESI-MS data established the molecular formula as C₂₁H₂₂O₇, which

corresponds to the protonated molecule [M+H]⁺ with an m/z of 387.1442. This provided the

degree of unsaturation.

¹H and ¹³C NMR: The ¹H NMR spectrum showed characteristic signals for a coumarin

skeleton, including two doublets for the H-3 and H-4 protons with a large coupling constant

(J = 9.5 Hz), and two ortho-coupled doublets for H-5 and H-6. The ¹³C NMR spectrum

confirmed the presence of 21 carbon atoms, including carbonyls, aromatic carbons, and

aliphatic carbons.

2D NMR (COSY, HSQC, HMBC):

COSY (Correlation Spectroscopy): This experiment revealed the proton-proton coupling

networks. Key correlations were observed between H-3 and H-4, and between H-5 and H-

6, confirming the coumarin core structure. It also helped to establish the connectivity within

the side chains.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlated each

proton to its directly attached carbon atom, allowing for the unambiguous assignment of

the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This was the most critical experiment for

piecing together the molecular structure. It shows correlations between protons and

carbons that are two or three bonds away. Key HMBC correlations that confirmed the

structure of (-)-Praeruptorin B include:

Correlations from the H-3 and H-4 protons to the carbonyl carbon C-2 and other

carbons in the aromatic ring, confirming the coumarin nucleus.

Correlations from the methyl protons (H-5' and H-6') to the quaternary carbon C-4' and

the oxygenated methine carbons C-2' and C-3', establishing the dihydroseselin moiety.

Correlations from the protons of the angeloyl group (H-2'', H-4'', H-5'') to the ester

carbonyl carbon C-1'' and to C-3', confirming the attachment of the angeloyl group at the

C-3' position.
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Figure 1. Experimental workflow for the isolation and identification of (-)-Praeruptorin B.
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Key Structural Fragments of (-)-Praeruptorin B
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Figure 2. Logical relationships in the structural elucidation of (-)-Praeruptorin B via key 2D
NMR correlations.

Conclusion
The combined application of NMR spectroscopy and high-resolution mass spectrometry

provides a robust and efficient platform for the unambiguous identification and structural

elucidation of natural products like (-)-Praeruptorin B. The detailed protocols and data

interpretation strategies outlined in this application note serve as a valuable resource for

researchers in natural product chemistry, medicinal chemistry, and drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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